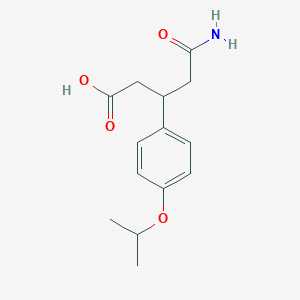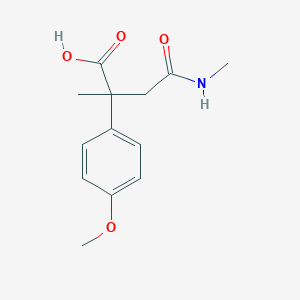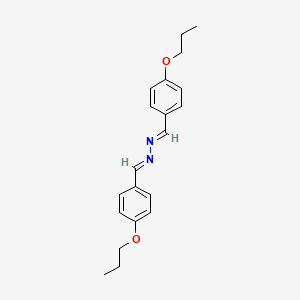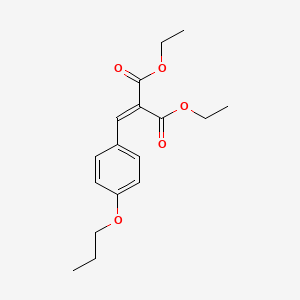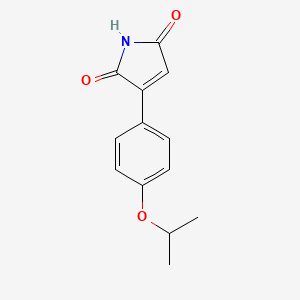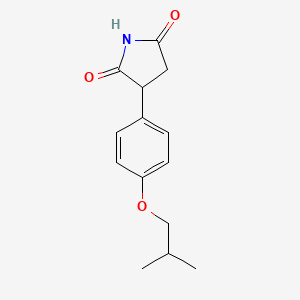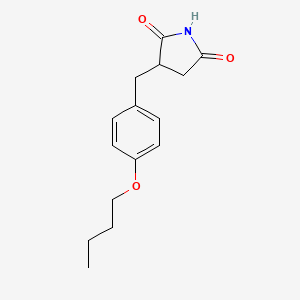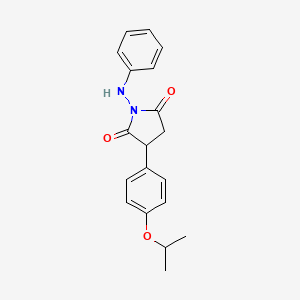
1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione is a selective inhibitor of 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedioneβ, which is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedioneβ is also implicated in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. By inhibiting 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedioneβ activity, 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione can modulate these cellular processes and potentially treat these diseases.
Biochemical and Physiological Effects
1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In diabetes research, 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione has been shown to improve insulin sensitivity and glucose uptake. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione in lab experiments include its high selectivity for 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedioneβ, its ability to modulate various cellular processes, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
For this compound include the optimization of its pharmacokinetic properties, the development of more potent and selective 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedioneβ inhibitors, and the evaluation of its therapeutic potential in clinical trials. Additionally, the potential use of this compound in combination with other therapeutic agents should be explored to enhance its efficacy and reduce potential toxicity.
In conclusion, 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione is a promising compound with significant potential for therapeutic applications in various diseases. Its selective inhibition of 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedioneβ activity makes it a valuable tool for studying the role of this enzyme in cellular processes and disease pathogenesis. Further research and development of this compound are needed to fully explore its therapeutic potential.
Applications De Recherche Scientifique
1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been shown to inhibit 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedioneβ activity, which is implicated in the pathogenesis of these diseases. In cancer research, 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake. In neurodegenerative disorder research, 1-anilino-3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione has been shown to protect against neuronal damage and improve cognitive function.
Propriétés
IUPAC Name |
1-anilino-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)24-16-10-8-14(9-11-16)17-12-18(22)21(19(17)23)20-15-6-4-3-5-7-15/h3-11,13,17,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWPIHPPPOWHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389158 | |
| Record name | 2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)- | |
CAS RN |
112706-45-3 | |
| Record name | 2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



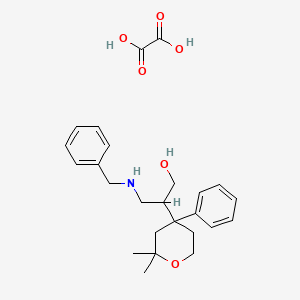
![4-[(4-ethyl-1,4-diazepan-1-yl)carbonyl]-8-methyl-2-(1H-pyrazol-4-yl)quinoline](/img/structure/B3830560.png)
![tert-butyl [({[2-(4-methylphenoxy)ethyl]amino}carbonothioyl)thio]acetate](/img/structure/B3830567.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-hydroxy-3-(4-morpholinyl)propanamide hydrochloride](/img/structure/B3830569.png)
![2-(8-hexyl-8-methyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B3830576.png)
![5-[4-(pentyloxy)phenyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B3830591.png)
